Diphenyl(2-phosphinoethyl)phosphine
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Overview
Description
Diphenyl(2-phosphinoethyl)phosphine is an organophosphorus compound with the molecular formula C14H16P2. It is a tertiary phosphine, characterized by the presence of two phenyl groups and a 2-phosphinoethyl group attached to a central phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(2-phosphinoethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromoethylphosphine under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phosphinoethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Diphenyl(2-phosphinoethyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diphenyl(2-phosphinoethyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Diphenylphosphine: Similar structure but lacks the 2-phosphinoethyl group.
Tris(2-carboxyethyl)phosphine: A water-soluble phosphine used in biological applications.
Uniqueness
Diphenyl(2-phosphinoethyl)phosphine is unique due to the presence of the 2-phosphinoethyl group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand characteristics .
Properties
CAS No. |
34664-50-1 |
---|---|
Molecular Formula |
C14H16P2 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
diphenyl(2-phosphanylethyl)phosphane |
InChI |
InChI=1S/C14H16P2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |
InChI Key |
XWJKRFKGNPZFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP)C2=CC=CC=C2 |
Origin of Product |
United States |
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